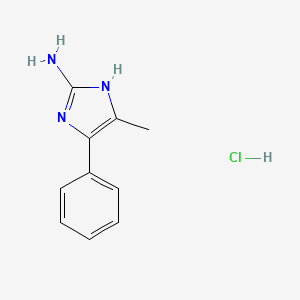

4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride is represented by the Inchi Code: 1S/C10H11N3.ClH/c1-7-9 (13-10 (11)12-7)8-5-3-2-4-6-8;/h2-6H,1H3, (H3,11,12,13);1H . The molecular weight of this compound is 209.68 .Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .It is stored at room temperature . The compound is highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Imidazole derivatives like 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride have been studied for their effectiveness in inhibiting corrosion of metals. Studies have shown that certain imidazole derivatives exhibit high efficiency in preventing copper corrosion in acidic environments, making them potentially valuable in industrial applications where metal preservation is critical (Gašparac et al., 2000).

Pharmaceutical Intermediate Synthesis

- The compound has been used in the synthesis of important pharmaceutical intermediates. A study reported a practical synthetic route to create 1-methyl-4-phenyl-1H-imidazol-2-amine, a closely related compound, which is crucial in pharmaceutical manufacturing (Zhou et al., 2018).

Diazotransfer Reagent

- Imidazole-1-sulfonyl azide hydrochloride, a related compound, has been designed as a new diazotransfer reagent. This reagent is highly effective for converting primary amines into azides and activated methylene substrates into diazo compounds, a reaction vital in various chemical syntheses (Goddard-Borger & Stick, 2007).

Heterocyclic Aromatic Amine Formation

- The formation of heterocyclic aromatic amines like PhIP, which have significant implications in food chemistry and potential health risks, involves compounds similar to 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride. Understanding these mechanisms is crucial in assessing and managing dietary exposure to these amines (Zöchling & Murkovic, 2002).

Catalysis in Organic Chemistry

- Compounds related to 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride have been utilized as catalysts in organic chemistry, particularly in reactions involving the formation of 5- or 6-membered rings, which are essential building blocks in organic synthesis (Pouy et al., 2012).

CO2 Capture

- Certain imidazole-based compounds have been developed for carbon dioxide capture, a critical process in reducing greenhouse gas emissions. These compounds can sequester CO2 reversibly and are comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).

Biological Research Applications

- Imidazole derivatives have been used in biological research, such as in the synthesis of antimicrobial and cytotoxic agents. This highlights their potential in developing new therapeutic agents (Noolvi et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives are known for their diverse chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

5-methyl-4-phenyl-1H-imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLCRTPHFRCWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21541-12-8 |

Source

|

| Record name | 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)

![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2975149.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B2975150.png)